

Application Notes and Protocols for the Identification of Complanatuside Using Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Complanatuside*

Cat. No.: *B1669303*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Complanatuside is a flavonoid glycoside found in Semen Astragali Complanati, a traditional Chinese medicine.^[1] It is a key quality marker for this medicinal herb and has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.^{[2][3]} Accurate and reliable identification and quantification of **Complanatuside** are crucial for quality control, pharmacokinetic studies, and further drug development. This document provides detailed application notes and experimental protocols for the identification of **Complanatuside** using liquid chromatography coupled with mass spectrometry (LC-MS) techniques, primarily focusing on Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS).

Chemical Information

Property	Value	Source
Chemical Formula	C ₂₈ H ₃₂ O ₁₆	[3][4]
Molecular Weight	624.55 g/mol	[3]
Exact Mass	624.1690 Da	[3][4]
CAS Number	116183-66-5	[3][4]
Synonyms	Complanatoside, Rhamnocitrin-3,4'-O- diglucoside	[3][4]

Mass Spectrometry Based Identification

High-resolution mass spectrometry, particularly UPLC-Q-TOF-MS/MS, is a powerful technique for the identification and structural elucidation of **Complanatuside** and its metabolites.[2][5]

The combination of chromatographic separation with accurate mass measurements and tandem mass spectrometry (MS/MS) for fragmentation analysis provides high sensitivity and selectivity.[5]

Fragmentation Pattern of Complanatuside

The fragmentation of **Complanatuside** in the mass spectrometer provides a characteristic fingerprint for its identification. Under negative ion mode electrospray ionization (ESI-), the parent ion [M-H]⁻ is observed at an m/z of 623.16172.[6] The fragmentation pattern primarily involves the sequential loss of the two glucose moieties.[5]

A key study on the metabolism of **Complanatuside** identified its fragmentation pathway.[5] The parent ion at m/z 623.1682 first loses a glucose (Glu) moiety to produce a fragment ion at m/z 461.1089.[5] This intermediate fragment then loses the second glucose moiety to yield the aglycone, rhamnocitrin, at m/z 299.0589.[5]

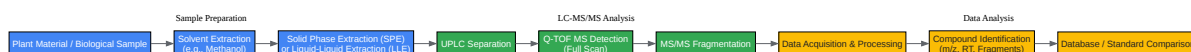
Table 1: Key Mass Spectrometric Data for **Complanatuside** Identification (Negative Ion Mode)

Ion Description	Formula (M-H) ⁻	Experimental m/z	Key Fragment Ions (m/z)
Complanatuside	C ₂₈ H ₃₁ O ₁₆ ⁻	623.1682	461.1089, 299.0589
Rhamnocitrin 3-O-β-glc	C ₂₂ H ₂₁ O ₁₁ ⁻	461.1089	299.0589
Rhamnocitrin	C ₁₆ H ₁₁ O ₆ ⁻	299.0589	-

Data sourced from Lin et al., 2019.[5]

Experimental Workflow for Complanatuside Identification

The general workflow for identifying **Complanatuside** in a sample involves sample preparation, LC-MS analysis, and data interpretation.



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Caption: Experimental workflow for **Complanatuside** identification.

Detailed Experimental Protocol: UPLC-Q-TOF-MS/MS

This protocol is based on methodologies reported for the analysis of **Complanatuside** and other flavonoid glycosides.[5][7]

Sample Preparation (from Plant Material)

- Grinding: Freeze-dry the plant material (e.g., Semen Astragali Complanati) and grind it into a fine powder.
- Extraction:
 - Accurately weigh 1.0 g of the powdered sample.
 - Add 25 mL of 70% methanol.
 - Perform ultrasonication for 30 minutes.
 - Centrifuge the mixture at 12,000 rpm for 10 minutes.
 - Collect the supernatant.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC system.

UPLC Conditions

- Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-10 min: 5-30% B
 - 10-15 min: 30-60% B
 - 15-18 min: 60-95% B
 - 18-20 min: 95% B
- Flow Rate: 0.3 mL/min.

- Column Temperature: 35°C.
- Injection Volume: 2 µL.

Q-TOF-MS/MS Conditions

- Ion Source: Electrospray Ionization (ESI).
- Ionization Mode: Negative.
- Capillary Voltage: 2.5 kV.
- Sampling Cone Voltage: 40 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 450°C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 900 L/h.
- Mass Range: m/z 50-1000.
- MS/MS Collision Energy: Ramped from 10 to 40 eV.
- Lock Mass: Leucine-enkephalin ($[M-H]^- = 554.2615$) for mass accuracy correction.

Data Presentation: Pharmacokinetic Parameters

A study on the pharmacokinetics of **Complanatuside** in rats after oral administration provided the following key parameters, which are essential for drug development professionals.[\[2\]](#)[\[5\]](#)

Table 2: Pharmacokinetic Parameters of **Complanatuside** and its Major Metabolites in Rats

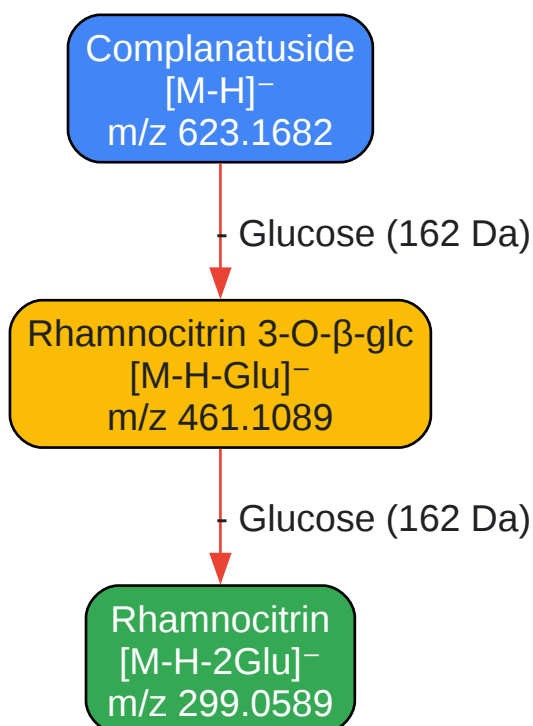
Compound	Tmax (h)	Cmax (ng/mL)	AUC(0-t) (µg/L·h)
Complanatuside	1	119.15	143.52
Rhamnocitrin 3-O-β-glc	3	111.64	381.73
Rhamnocitrin	5.3	1122.18	6540.14

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data sourced from Lin et al., 2019.[2][5]

These results indicate that **Complanatuside** is rapidly metabolized in vivo, with its aglycone metabolite, rhamnocitrin, being the predominant form in plasma.[2]

Visualization of Fragmentation Pathway

The fragmentation pathway of **Complanatuside** is a critical component for its structural confirmation.



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Caption: Fragmentation pathway of **Complanatuside** in MS/MS.

Conclusion

The use of UPLC-Q-TOF-MS/MS provides a robust and reliable method for the identification and characterization of **Complanatuside**. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, quality control, and drug metabolism studies. The characteristic fragmentation pattern, coupled with high-resolution mass data, allows for unambiguous identification of **Complanatuside** in complex matrices.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Identification of Complanatuside Using Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669303#mass-spectrometry-techniques-for-complanatuside-identification]

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